N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4,6-dichlorobenzo[d]thiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also induce apoptosis in cancer cells by activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- 4,7-dimethoxybenzo[d]thiazol-2-amine
- 6-(methylsulfonyl)benzo[d]thiazol-2-amine
Uniqueness
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of dichlorobenzo and trimethoxybenzamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
912762-72-2 |
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Molecular Formula |
C17H14Cl2N2O4S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-23-11-4-8(5-12(24-2)15(11)25-3)16(22)21-17-20-14-10(19)6-9(18)7-13(14)26-17/h4-7H,1-3H3,(H,20,21,22) |
InChI Key |
IGFJTIXRYAUJFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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